An In-depth Technical Guide to the Basic Properties of 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid
An In-depth Technical Guide to the Basic Properties of 2-Amino-3-(2,4-dimethylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(2,4-dimethylphenyl)propanoic acid, also known as 2,4-Dimethyl-DL-phenylalanine, is a synthetic amino acid derivative of phenylalanine.[1] Phenylalanine is an essential α-amino acid that serves as a fundamental building block for proteins and a precursor to vital neurotransmitters like dopamine, norepinephrine, and epinephrine.[2] The introduction of substituents, such as the two methyl groups on the phenyl ring in this compound, can significantly alter the biological and physicochemical properties of the parent amino acid. These modifications can influence protein stability, enzyme-substrate interactions, and metabolic pathways, making such derivatives valuable tools in drug discovery and protein engineering.[3] This technical guide provides a comprehensive overview of the core basic properties of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid, including its physicochemical characteristics, detailed experimental protocols for their determination, and a discussion of the potential biological activities of related substituted phenylalanines.
Physicochemical Properties
While specific experimentally determined data for 2-Amino-3-(2,4-dimethylphenyl)propanoic acid is limited in publicly available literature, a summary of its computed properties provides valuable insights into its chemical nature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 193.24 g/mol | PubChem[1] |
| IUPAC Name | 2-amino-3-(2,4-dimethylphenyl)propanoic acid | PubChem[1] |
| CAS Number | 103854-24-6 | PubChem[1] |
| XLogP3-AA (Computed) | -0.7 | PubChem[1] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Core Basic Properties and Experimental Determination
The basic properties of an amino acid, such as its pKa, solubility, and melting point, are critical for its application in research and development. Due to the lack of specific experimental data for 2-Amino-3-(2,4-dimethylphenyl)propanoic acid, this section outlines the expected characteristics based on its structure and provides detailed, generalized experimental protocols for their determination.
Acidity and Basicity (pKa)
As an amino acid, 2-Amino-3-(2,4-dimethylphenyl)propanoic acid possesses both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH₂). The pKa values associated with these groups determine the molecule's charge at a given pH. The pKa of the carboxylic acid group (pKa₁) is expected to be in the range of 2-3, while the pKa of the amino group (pKa₂) is anticipated to be around 9-10, typical for α-amino acids.
A standard method for determining the pKa values of an amino acid is through acid-base titration.
Materials:
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2-Amino-3-(2,4-dimethylphenyl)propanoic acid
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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pH meter, calibrated
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Magnetic stirrer and stir bar
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Buret
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Beaker
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Deionized water
Procedure:
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Sample Preparation: Accurately weigh a known amount of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid and dissolve it in a known volume of deionized water.
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Acidification: If necessary, add a small amount of standardized HCl to the solution to fully protonate the amino and carboxyl groups, bringing the initial pH to below 2.
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Titration with Base: Begin titrating the solution with the standardized NaOH solution, adding it in small, precise increments.
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pH Measurement: After each addition of NaOH, allow the solution to stabilize and record the pH.
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Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The resulting titration curve will have two equivalence points and two buffer regions. The pKa values correspond to the pH at the midpoints of these buffer regions.
Solubility
The solubility of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid in various solvents is influenced by its zwitterionic nature at physiological pH and the hydrophobicity of the 2,4-dimethylphenyl group. It is expected to be sparingly soluble in water and more soluble in acidic and basic solutions due to the formation of charged species. Its solubility in nonpolar organic solvents is likely to be low.
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Materials:
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2-Amino-3-(2,4-dimethylphenyl)propanoic acid
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Selected solvents (e.g., water, ethanol, buffer solutions at various pH)
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Thermostatically controlled shaker or water bath
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Centrifuge
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Analytical balance
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UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
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Sample Preparation: Add an excess amount of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid to a known volume of the solvent in a sealed flask.
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Equilibration: Place the flask in the thermostatically controlled shaker and agitate at a constant temperature until equilibrium is reached (typically 24-48 hours).
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Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.
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Concentration Analysis: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC).
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Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Melting Point
The melting point of a crystalline solid is a key indicator of its purity. For amino acids, melting is often accompanied by decomposition. A sharp melting range typically indicates a high degree of purity.
Materials:
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2-Amino-3-(2,4-dimethylphenyl)propanoic acid, finely powdered
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Capillary tubes
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Melting point apparatus
Procedure:
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Sample Preparation: Pack a small amount of the finely powdered compound into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
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Heating: Heat the block at a controlled rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) with a fresh sample.
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Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Potential Biological Activity and Signaling Pathways
The L-Type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids and is overexpressed in many types of cancer cells to meet their high metabolic demands.[4] This makes LAT1 an attractive target for cancer therapy and for the delivery of drugs across the blood-brain barrier.[4]
Studies on meta-substituted phenylalanine and tyrosine analogs have shown that modifications to the phenyl ring can significantly impact their interaction with LAT1.[5] It has been demonstrated that increased lipophilicity of these analogs can lead to diminished substrate activity and increased inhibition of the transporter.[5] Given that 2-Amino-3-(2,4-dimethylphenyl)propanoic acid possesses two methyl groups on the phenyl ring, it is plausible that it could act as an inhibitor or a substrate of LAT1.
The interaction of substituted phenylalanines with LAT1 can be investigated using cell-based assays. These assays can determine whether the compound acts as a substrate (is transported by LAT1) or an inhibitor (blocks the transport of other LAT1 substrates).
Conclusion
2-Amino-3-(2,4-dimethylphenyl)propanoic acid is a synthetic amino acid with potential applications in various fields of research, particularly in drug development and chemical biology. While specific experimental data on its basic properties are scarce, its structural similarity to other substituted phenylalanines suggests it may interact with important biological targets such as the LAT1 transporter. The experimental protocols provided in this guide offer a robust framework for the systematic characterization of this and other novel amino acid derivatives. Further investigation into the biological activity of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid is warranted to fully elucidate its therapeutic and research potential.
References
- 1. 2-Amino-3-(2,4-dimethylphenyl)propanoic acid | C11H15NO2 | CID 228817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylalanine - Wikipedia [en.wikipedia.org]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
